8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate
Description
Properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-15-20(26-23(25)17-10-6-3-7-11-17)13-12-18-19(14-21(24)27-22(15)18)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFHZANFXMHSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate typically involves the condensation of 7-hydroxy-4-methylcoumarin with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted coumarins.
Scientific Research Applications
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid
Uniqueness
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a derivative of chromen, a bicyclic structure known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chromen core with an 8-methyl group and a cyclohexanecarboxylate substituent, which influences its biological properties.
1. Antioxidant Activity
Research indicates that derivatives of chromen exhibit significant antioxidant properties. The presence of the phenyl group in this compound enhances its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.
2. Acetylcholinesterase Inhibition
Studies have shown that related compounds within the chromen family act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions and memory. For instance, certain substituted compounds demonstrated AChE inhibitory activities with selectivity ratios favoring AChE over butyrylcholinesterase (BuChE) .
3. Anti-inflammatory Effects
The anti-inflammatory properties of chromen derivatives have been documented, suggesting that they may modulate inflammatory pathways. This activity could be particularly beneficial in conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : By inhibiting key enzymes such as AChE, this compound can alter neurotransmitter dynamics.
- Radical Scavenging : The structural features allow it to interact with reactive oxygen species (ROS), mitigating oxidative damage.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various chromen derivatives for their biological activities:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
